2-Chloro-3,5-dimethylaniline
Description
2-Chloro-3,5-dimethylaniline is an organic compound with the molecular formula C8H10ClN It is a derivative of aniline, featuring a chlorine atom and two methyl groups attached to the benzene ring
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-3,5-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 |
InChI Key |
KKKZPBSGDSHKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylaniline. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 3,5-dimethylaniline is treated with chlorinating agents like thionyl chloride or phosphorus trichloride (PCl3). The reaction is carried out under controlled temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Nitro- and nitroso-derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine and methyl groups influence its reactivity and binding affinity to different molecular targets .
Comparison with Similar Compounds
2-Chloroaniline: Similar structure but lacks the methyl groups.
3,5-Dimethylaniline: Similar structure but lacks the chlorine atom.
2,4-Dichloroaniline: Contains two chlorine atoms but no methyl groups.
Uniqueness: 2-Chloro-3,5-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both electron-donating and electron-withdrawing effects are desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
